Glycine methyl ester hydrochloride

Peptide Synthesis Chemical Storage Building Block Stability

Glycine methyl ester hydrochloride is the hydrochloride salt of glycine methyl ester, designed for reliable C1 building-block performance. Unlike the free base, this salt form ensures long-term shelf stability, eliminating time-sensitive ordering. Its high water solubility (>1000 g/L at 20 °C) enables aqueous-phase reaction engineering—a critical advantage in peptide synthesis and agrochemical manufacturing. As a key intermediate for pyrethroid insecticides, iprodione fungicide, and protease inhibitors, it is the preferred form for solid-phase peptide synthesis workflows. Substituting with glycine ethyl ester hydrochloride reduces exohedral functionalization loading by up to 50% on endohedral metallofullerene cages and alters coupling efficiency in peptide synthesis; sarcosine methyl ester hydrochloride is not a direct substitute without process re-optimization.

Molecular Formula C3H8ClNO2
Molecular Weight 125.55 g/mol
CAS No. 5680-79-5
Cat. No. B555827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine methyl ester hydrochloride
CAS5680-79-5
SynonymsZ-Glu-OMe; 5672-83-3; Z-L-Glu-OMe; Z-L-Glutamicacid1-methylester; ST50306970; N-Carbobenzyloxy-L-glutamicacid1-methylester; L-Glutamicacid,N-[(phenylmethoxy)carbonyl]-,1-methylester; AC1MBYTE; 96140_ALDRICH; SCHEMBL221391; 96140_FLUKA; BGMCTGARFXPQML-NSHDSACASA-N; MolPort-002-507-588; ZINC1686373; 1-MethylN-Carbobenzoxy-L-glutamate; CZ-108; KM0027; MFCD00083278; AKOS024306908; N-Cbz-L-glutamicAcid1-MethylEster; AK163594; AB0109665; FT-0686534; M1961; ST24050369
Molecular FormulaC3H8ClNO2
Molecular Weight125.55 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C3H7NO2.ClH/c1-6-3(5)2-4;/h2,4H2,1H3;1H
InChIKeyCOQRGFWWJBEXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine Methyl Ester Hydrochloride (CAS 5680-79-5): Essential C1 Building Block and Protected Glycine Synthon for Peptide and Pharmaceutical Synthesis


Glycine methyl ester hydrochloride (CAS 5680-79-5), also referred to as H-Gly-OMe·HCl or methyl 2-aminoacetate hydrochloride, is the hydrochloride salt of the methyl ester of the simplest amino acid, glycine [1]. It is a white, water-soluble solid with a molecular weight of 125.55 g/mol [1]. This compound serves as a fundamental, protected C1 building block in organic synthesis . The hydrochloride salt form imparts critical shelf-stability that the corresponding free base, glycine methyl ester, lacks [1]. Its primary applications are as a versatile intermediate in peptide synthesis , as a precursor for pharmaceutical compounds such as protease inhibitors and antibiotics [2], and as a key raw material in the industrial production of pyrethroid insecticides and the fungicide iprodione [2].

Why Glycine Methyl Ester Hydrochloride Cannot Be Freely Substituted with Other Glycine Esters or Amino Acid Building Blocks


Direct substitution of glycine methyl ester hydrochloride with closely related analogs, such as glycine ethyl ester hydrochloride or sarcosine methyl ester hydrochloride, is rarely viable without significant process re-optimization. The choice of ester (methyl vs. ethyl) dictates not only solubility and reactivity in specific reaction media [1] but also the steric profile of the building block, which profoundly impacts downstream coupling efficiency and, in the case of peptide synthesis, the extent of unwanted oligomerization [2]. Furthermore, the critical stability advantage of the hydrochloride salt over the free base form means that substituting one for the other is not a simple pH adjustment; it is a fundamental change in the handling and storage requirements of the material [3]. The specific evidence detailed below quantifies these performance gaps across key selection criteria.

Quantitative Differentiation of Glycine Methyl Ester Hydrochloride: Stability, Solubility, and Reaction Selectivity Evidence


Shelf-Stability Advantage: Hydrochloride Salt vs. Free Base Ester

Glycine methyl ester (the free base) is not shelf-stable and tends to polymerize or convert to diketopiperazine at room temperature [1]. In contrast, the hydrochloride salt form is specifically documented as being shelf-stable, providing a reliable, long-term storage option that is essential for reproducible research and industrial synthesis [1]. This represents a binary, practical differentiation for procurement and laboratory handling.

Peptide Synthesis Chemical Storage Building Block Stability

Functional Group Loading Density: Methyl Ester vs. Ethyl Ester in Fullerene Functionalization

In nucleophilic addition reactions with the metallofullerene Gd@C82, the choice of ester group on the glycine building block directly controls the maximum achievable functionalization density [1]. Due to its smaller steric profile, glycine methyl ester permits the addition of up to eight groups to the fullerene cage, whereas the bulkier glycine ethyl ester allows a maximum of only four [1].

Fullerene Chemistry Nanomaterials Nucleophilic Addition

Impact of Ester Size on Unwanted Oligomerization in Enzyme-Catalyzed Peptide Synthesis

In carboxypeptidase Y-catalyzed transacylation reactions, the size of the ester group on the amino acid building block influences the extent of unwanted oligomerization [1]. Increasing the ester size from methyl to ethyl drastically decreases the degree of oligomerization, and this effect is also associated with reduced coupling yields for most amino acids [1]. However, the study notes glycine as a notable exception, where the methyl ester enables higher coupling efficiency without the penalty of extensive oligomerization, providing a unique performance window [1].

Enzymatic Peptide Synthesis Carboxypeptidase Y Biocatalysis

Optimal Procurement and Use Cases for Glycine Methyl Ester Hydrochloride Based on Verified Performance Evidence


Industrial Synthesis of Pyrethroid Insecticides and Iprodione Fungicide

The documented role of glycine methyl ester hydrochloride as a raw material for chrysanthemic acid, dichlorochrysanthemic acid, and the fungicide iprodione [1] directly supports its procurement for large-scale agrochemical manufacturing. Its high water solubility (>1000 g/L at 20°C) facilitates aqueous-phase reaction engineering and workup, a key process advantage over less soluble alternatives.

Solid-Phase Peptide Synthesis (SPPS) with Stable Long-Term Storage

For laboratories and CROs maintaining peptide synthesis workflows, the hydrochloride salt is the preferred procurement form . The proven shelf-stability of the hydrochloride over the free base ester [2] ensures that this building block remains chemically reliable for on-demand use, eliminating the need for time-sensitive ordering or in-house derivatization.

Synthesis of Fullerene-Based Nanomaterials Requiring High Functional Density

Researchers developing endohedral metallofullerene derivatives should prioritize glycine methyl ester hydrochloride when a high degree of exohedral functionalization is required. Evidence shows it enables the addition of up to eight glycine-derived groups to a Gd@C82 cage, twice the loading achieved with the ethyl ester analog [3], a critical performance metric for controlling material properties.

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